molecular formula C17H21N3O4S B12263467 N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12263467
M. Wt: 363.4 g/mol
InChI Key: OERTXPVPOOBIHX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multi-step procedures. One common synthetic route includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . The morpholine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C17H21N3O4S/c1-22-11-5-6-12(23-2)15-14(11)19-17(25-15)20-7-8-24-13(9-20)16(21)18-10-3-4-10/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,18,21)

InChI Key

OERTXPVPOOBIHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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